Physicochemical Differentiation: Methyl-Substituted Analog vs. Unsubstituted Parent Core (LogP, MW, and Solid-State Handling)
Relative to the unsubstituted parent core 1,2,4-oxadiazol-3-ylmethanamine hydrochloride (CAS 370103-73-4), the target compound contains a 5-methyl substituent that increases molecular weight by 14 Da (149.58 vs. ~135.6 Da for the unsubstituted analog) and establishes a defined solid-state melting point of 173–175 °C, facilitating straightforward handling and purification [1][2]. The calculated logP of -1.285 reflects a modest increase in lipophilicity conferred by the methyl group relative to the unsubstituted core [1]. This property profile positions the compound as a low-molecular-weight fragment (MW < 150 Da) with balanced hydrophilicity suitable for fragment-based screening campaigns [3].
| Evidence Dimension | Molecular weight and solid-state characterization |
|---|---|
| Target Compound Data | MW 149.58 g/mol; melting point 173–175 °C; calculated logP -1.285 |
| Comparator Or Baseline | 1,2,4-oxadiazol-3-ylmethanamine hydrochloride (CAS 370103-73-4): MW ~135.6 g/mol; melting point not consistently reported |
| Quantified Difference | MW increase of ~14 Da; presence of defined crystalline melting point vs. variable or unreported solid-state properties |
| Conditions | Calculated physicochemical parameters; vendor-reported melting point data |
Why This Matters
The defined melting point and low molecular weight (fragment-compliant) make this compound a more reproducible and tractable building block for fragment-based library synthesis compared to the less-characterized unsubstituted parent.
- [1] Chembase. (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. Product No.: EN300-78727. View Source
- [2] Chembase. 1,2,4-oxadiazol-3-ylmethanamine hydrochloride. CAS 370103-73-4. View Source
- [3] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. J Med Chem. 2010;53(14):5061-5084. View Source
